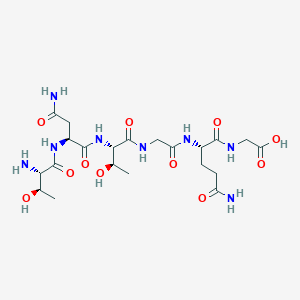
L-Threonyl-L-asparaginyl-L-threonylglycyl-L-glutaminylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Threonyl-L-asparaginyl-L-threonylglycyl-L-glutaminylglycine is a peptide compound composed of six amino acids: L-threonine, L-asparagine, glycine, and L-glutamine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-asparaginyl-L-threonylglycyl-L-glutaminylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-threonine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-asparagine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-threonine, glycine, L-glutamine, and glycine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. Recombinant DNA technology can be used to produce peptides in microbial systems, where the gene encoding the peptide is inserted into a microorganism, which then expresses the peptide.
化学反应分析
Types of Reactions
L-Threonyl-L-asparaginyl-L-threonylglycyl-L-glutaminylglycine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis requires specific primers and DNA polymerase.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield peptides with free thiol groups.
科学研究应用
L-Threonyl-L-asparaginyl-L-threonylglycyl-L-glutaminylglycine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and coatings.
作用机制
The mechanism of action of L-Threonyl-L-asparaginyl-L-threonylglycyl-L-glutaminylglycine depends on its specific biological activity. Generally, peptides exert their effects by binding to specific receptors or interacting with target proteins. This interaction can trigger a cascade of molecular events, leading to the desired biological response. The molecular targets and pathways involved vary based on the peptide’s structure and function.
相似化合物的比较
Similar Compounds
L-Asparaginyl-L-threonylglycyl-L-isoleucyl-L-serine: Another peptide with similar amino acid composition.
L-Valine-L-asparaginyl-L-phenylalanyl-L-asparaginylglycyl-L-leucyl-L-threonylglycyl-L-threonylglycyl: A longer peptide with additional amino acids.
Uniqueness
L-Threonyl-L-asparaginyl-L-threonylglycyl-L-glutaminylglycine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties
属性
CAS 编号 |
851018-17-2 |
|---|---|
分子式 |
C21H36N8O11 |
分子量 |
576.6 g/mol |
IUPAC 名称 |
2-[[(2S)-5-amino-2-[[2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]acetic acid |
InChI |
InChI=1S/C21H36N8O11/c1-8(30)16(24)20(39)28-11(5-13(23)33)19(38)29-17(9(2)31)21(40)25-6-14(34)27-10(3-4-12(22)32)18(37)26-7-15(35)36/h8-11,16-17,30-31H,3-7,24H2,1-2H3,(H2,22,32)(H2,23,33)(H,25,40)(H,26,37)(H,27,34)(H,28,39)(H,29,38)(H,35,36)/t8-,9-,10+,11+,16+,17+/m1/s1 |
InChI 键 |
PSYDFIXUDJRKDZ-SMEDVLAQSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O)N)O |
规范 SMILES |
CC(C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NCC(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




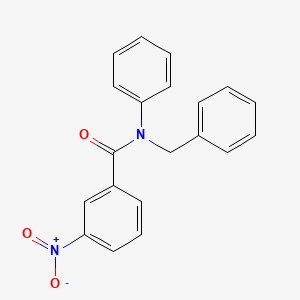
![N-[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14187447.png)
![1H-Indazole-3-carboxylic acid, 1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-](/img/structure/B14187453.png)
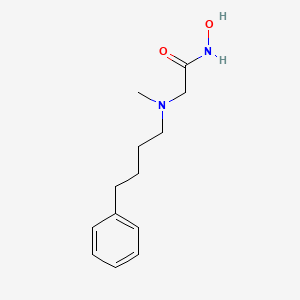
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)-6-methyl-](/img/structure/B14187465.png)
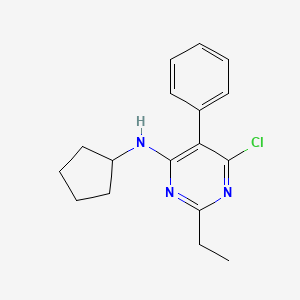
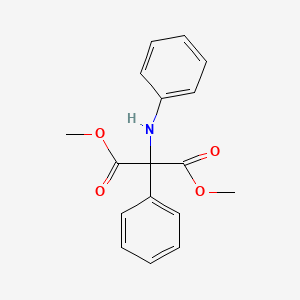
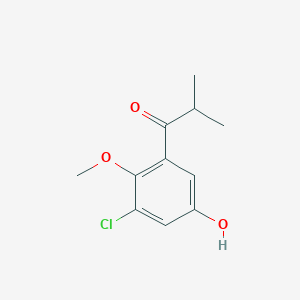
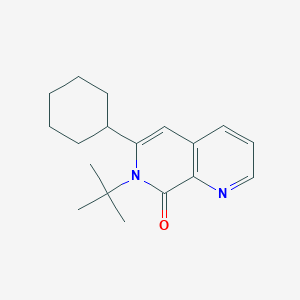
![2-[(1-Benzothiophen-2-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B14187497.png)
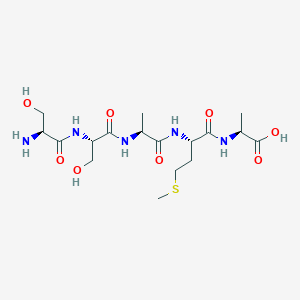
![[3-(Hydroxymethyl)cyclohex-3-en-1-yl]acetonitrile](/img/structure/B14187500.png)
